

# Discovery and historical synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

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An In-depth Technical Guide to the Synthesis of **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde**

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**Abstract:** This technical guide provides a comprehensive overview of the historical and principal synthesis of **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde** (CAS No: 58749-47-6), a valuable nitroaromatic intermediate in the development of pharmaceuticals and fine chemicals. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the synthetic strategy, focusing on the principles of regioselectivity that govern the reaction outcomes. Detailed, field-proven protocols are provided, alongside safety considerations and workflow visualizations, to equip researchers and development professionals with a thorough and practical understanding of this compound's preparation.

## Chemical Identity and Significance

**5-Hydroxy-4-methoxy-2-nitrobenzaldehyde**, also known as 2-nitroisovanillin, is a substituted benzaldehyde featuring hydroxyl, methoxy, and nitro functional groups. This combination of reactive sites makes it a versatile precursor for constructing more complex molecular architectures. Its primary value lies in its role as a key building block in multi-step organic syntheses.

Property	Value
IUPAC Name	5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Synonyms	2-Nitroisovanillin
CAS Number	58749-47-6[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub>
Molecular Weight	197.15 g/mol [1]
Appearance	Yellow solid[1]

## Foundational Synthesis: The Veratraldehyde Route

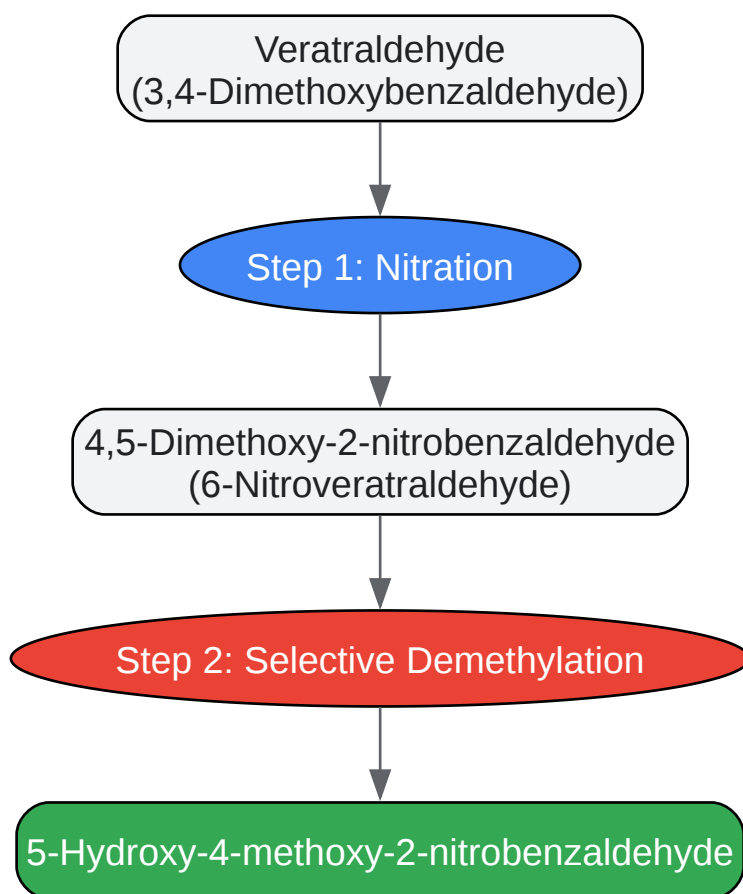
While the precise first synthesis of this specific isomer is not prominently documented in early chemical literature, the most established and reliable pathway proceeds from veratraldehyde (3,4-dimethoxybenzaldehyde). This multi-step approach is a classic example of using a protecting group strategy—in this case, a methyl ether—to control the regiochemical outcome of an electrophilic aromatic substitution, followed by a selective deprotection to yield the target molecule.

### Strategic Overview

The synthesis is logically executed in two primary stages:

- Nitration: Introduction of a nitro group onto the veratraldehyde ring.
- Selective Demethylation: Cleavage of a specific methyl ether to unmask the phenolic hydroxyl group.

This strategy is necessary because direct nitration of the corresponding phenol, isovanillin (3-hydroxy-4-methoxybenzaldehyde), would be unselective. The powerful activating and ortho, para-directing nature of the hydroxyl group would compete with the methoxy group, leading to a complex mixture of isomers that is difficult to separate. The veratraldehyde route circumvents this by ensuring both directing groups are methoxy groups, leading to a more predictable outcome.



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Caption: High-level strategy for the synthesis of **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde**.

## Core Synthesis Methodologies & Protocols

This section details the experimental execution of the foundational veratraldehyde route, including the mechanistic principles that ensure its success.

### Step 1: Nitration of Veratraldehyde

The first critical step is the regioselective nitration of veratraldehyde to produce 4,5-dimethoxy-2-nitrobenzaldehyde, often referred to in literature as 6-nitroveratraldehyde.<sup>[3][4]</sup>

The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring.

- Methoxy Groups (-OCH<sub>3</sub>): Both methoxy groups at the C3 and C4 positions are strong activating groups and are ortho, para-directors.
- Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director.

The nitronium ion (NO<sub>2</sub><sup>+</sup>) will preferentially attack the positions most activated by the methoxy groups. The C6 position (which becomes the C2 position in the final product's nomenclature) is ortho to the C-OCH<sub>3</sub> group at C3 and meta to the C-CHO group. Critically, it is also para to the methoxy group at C4, but this position is sterically hindered. The C2 position is also highly activated. However, the C6 position is the most favorable site for substitution due to the combined activating influence and accessibility, leading to the desired 6-nitroveratraldehyde intermediate.[3] Research indicates that using a mixed acid system (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) can significantly improve yields compared to using nitric acid alone.[4]

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[3]

Warning: This procedure involves concentrated strong acids and the product is light-sensitive. All operations should be conducted in a well-ventilated fume hood and in semidarkness.

- Preparation: In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, place 350 mL of concentrated nitric acid (sp. gr. 1.4). Cool the flask in a water bath maintained at approximately 15°C.
- Addition of Substrate: Slowly add 70 g (0.42 mole) of veratraldehyde (m.p. >43°C), crushed into small grains, to the stirring nitric acid over a period of about 1 hour. Monitor the internal temperature and ensure it does not exceed 20°C.
- Reaction: After the addition is complete, continue stirring for an additional 10 minutes.
- Quenching & Isolation: Pour the reaction mixture into 2 L of an ice-water slurry. The product will precipitate as a voluminous yellow solid.
- Filtration and Washing: Collect the solid by vacuum filtration on a large Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral.

- Recrystallization: Dissolve the crude, damp product in approximately 2 L of boiling 95% ethanol. Allow the solution to cool overnight. The product will crystallize. Collect the crystals by filtration and dry them in a vacuum oven at 50°C. A second crop can be obtained by concentrating the mother liquor.

Parameter	Value	Reference
Starting Material	Veratraldehyde	[3]
Reagent	Concentrated Nitric Acid	[3]
Temperature	15–20°C	[3]
Product	4,5-Dimethoxy-2-nitrobenzaldehyde	[3]
Yield	73–79% (recrystallized)	[3]
Melting Point	132–133°C (pure)	[3]

## Step 2: Selective Demethylation

The second stage involves the selective cleavage of the C5-methoxy group of the intermediate to yield the final product. The methoxy group at the C4 position remains intact.

The selective dealkylation of one methoxy group over another is an excellent demonstration of electronic effects.

- The nitro group (-NO<sub>2</sub>) at C2 is a powerful electron-withdrawing group. Its influence is transmitted throughout the aromatic ring, primarily at the ortho and para positions.
- The methoxy group at C5 is para to the nitro group. The strong electron-withdrawing effect of the nitro group reduces the electron density at the C5 position, weakening the C5-OAr bond and making this methoxy group more susceptible to cleavage.
- The methoxy group at C4 is meta to the nitro group and is therefore less electronically affected, rendering it more stable under the reaction conditions.

One documented method employs concentrated sulfuric acid with methionine, which is proposed to form a hydrogen-bonded complex that facilitates the selective hydrolysis of the more labile C5-methoxy group.[5]

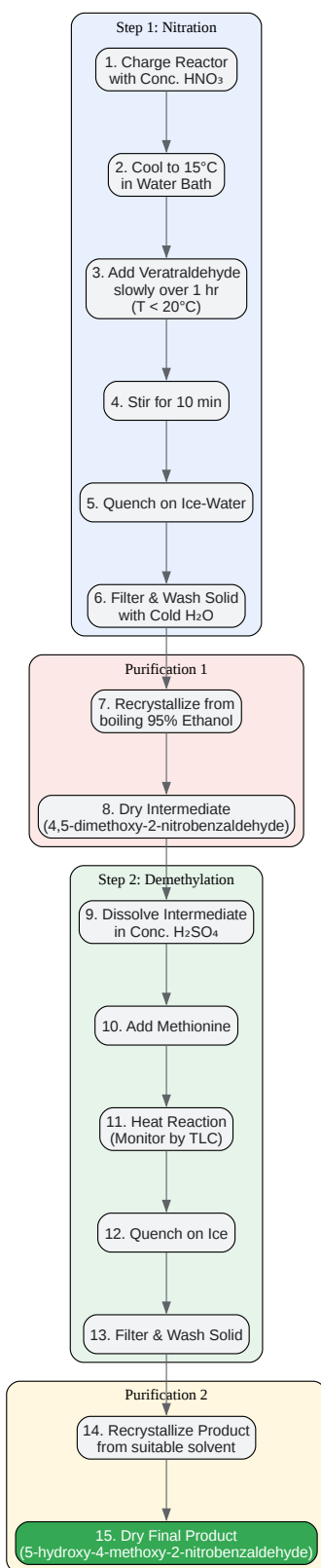
This protocol is based on the methodology described by Hua et al.[5]

- **Reaction Setup:** In a round-bottom flask, dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in concentrated sulfuric acid.
- **Addition of Methionine:** Add a molar equivalent of methionine to the solution.
- **Reaction:** Heat the mixture while stirring. The optimal temperature and reaction time should be determined by thin-layer chromatography (TLC) monitoring to track the disappearance of the starting material.
- **Workup:** Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction and precipitate the product.
- **Purification:** Collect the solid product by filtration. Wash the solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde**.

Parameter	Value	Reference
Starting Material	4,5-Dimethoxy-2-nitrobenzaldehyde	[5]
Reagents	Concentrated H <sub>2</sub> SO <sub>4</sub> , Methionine	[5]
Product	5-Hydroxy-4-methoxy-2-nitrobenzaldehyde	[5]
Yield	65.0%	[5]

## Detailed Experimental Workflow Visualization

The following diagram provides a step-by-step visualization of the entire synthetic process, from starting materials to final purified product.



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Caption: Detailed workflow for the two-step synthesis and purification of the title compound.

## Conclusion

The synthesis of **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde** is a well-established process that hinges on a foundational strategy of protection and selective deprotection. The primary route, originating from veratraldehyde, leverages fundamental principles of electrophilic aromatic substitution to achieve high regioselectivity during the critical nitration step. Subsequent electronically-driven, selective demethylation affords the target compound in good yield. The protocols presented herein, grounded in authoritative literature, provide a reliable basis for the laboratory- and pilot-scale production of this important chemical intermediate.

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